3-[(2-Hydroxyethane)sulfonyl]acetic acid
Description
3-[(2-Hydroxyethane)sulfonyl]acetic acid is a chemical compound with the molecular formula C4H8O5S It is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, along with a hydroxyethane group
Properties
IUPAC Name |
2-(2-hydroxyethylsulfonyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c5-1-2-10(8,9)3-4(6)7/h5H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUUGBMWCZQNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75983-70-9 | |
| Record name | 2-(2-hydroxyethanesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethane)sulfonyl]acetic acid typically involves the reaction of ethylene glycol with sulfur trioxide to form ethylene sulfonic acid, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethane)sulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethane group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Hydroxyethane)sulfonyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethane)sulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyethane group can form hydrogen bonds with biomolecules, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: Similar in structure but lacks the acetic acid moiety.
Methanesulfonic acid: Contains a sulfonyl group but with a different alkyl chain.
Chloroacetic acid: Contains an acetic acid moiety but with a chlorine substituent instead of a sulfonyl group.
Uniqueness
3-[(2-Hydroxyethane)sulfonyl]acetic acid is unique due to the combination of its hydroxyethane, sulfonyl, and acetic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
3-[(2-Hydroxyethane)sulfonyl]acetic acid, also known by its CAS number 75983-70-9, is a sulfonic acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C4H9O4S. Its structure features a sulfonyl group attached to an acetic acid moiety, which may contribute to its biological properties.
Anti-inflammatory Effects
Research indicates that compounds with sulfonyl groups often exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and PGE-2. In a comparative study, compounds with similar structures demonstrated a reduction in paw edema in animal models, suggesting the potential for treating inflammatory conditions .
| Compound | % Reduction in Paw Thickness | % Reduction in Paw Weight |
|---|---|---|
| Compound A | 63.35% | 68.26% |
| Compound B | 46.51% | 64.84% |
Analgesic Potential
In analgesic assays, particularly the acetic acid-induced writhing test, compounds analogous to this compound showed promising results. For example, dosages of 150 mg/kg and 300 mg/kg resulted in significant inhibition of pain responses in treated mice compared to control groups .
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Negative Control | 3 ml/kg | - | - |
| Morphine | 5 | 83.07% | 92.94% |
| Ethyl Acetate | 150 | 48.71% | 72.19% |
| 300 | 74.35% | 88.38% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- COX Inhibition : Similar compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways . The selectivity for COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
- Cytokine Modulation : By modulating the levels of pro-inflammatory cytokines like TNF-α and IL-6, the compound may exert its anti-inflammatory effects effectively .
Case Studies and Research Findings
- Animal Studies : In various studies involving animal models, the administration of compounds similar to this compound resulted in significant reductions in inflammation markers and pain responses. These studies adhered to strict ethical guidelines and provided insights into the compound's safety profile.
- Toxicological Assessments : Toxicity studies have indicated that doses up to certain thresholds do not produce severe adverse effects, making these compounds suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
